N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 35141-30-1
VCID: VC20882700
InChI: InChI=1S/C10H27N3O3Si/c1-14-17(15-2,16-3)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3
SMILES: CO[Si](CCCNCCNCCN)(OC)OC
Molecular Formula: C10H27N3O3Si
Molecular Weight: 265.43 g/mol

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

CAS No.: 35141-30-1

Cat. No.: VC20882700

Molecular Formula: C10H27N3O3Si

Molecular Weight: 265.43 g/mol

* For research use only. Not for human or veterinary use.

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine - 35141-30-1

Specification

CAS No. 35141-30-1
Molecular Formula C10H27N3O3Si
Molecular Weight 265.43 g/mol
IUPAC Name N'-[2-(3-trimethoxysilylpropylamino)ethyl]ethane-1,2-diamine
Standard InChI InChI=1S/C10H27N3O3Si/c1-14-17(15-2,16-3)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3
Standard InChI Key NHBRUUFBSBSTHM-UHFFFAOYSA-N
SMILES CO[Si](CCCNCCNCCN)(OC)OC
Canonical SMILES CO[Si](CCCNCCNCCN)(OC)OC

Introduction

Physical and Chemical Properties

Physical Characteristics

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine is typically described as a clear yellow liquid with an amine-like odor. Its physical properties are influenced by both the hydrophilic nature of the amine groups and the hydrolyzable trimethoxysilyl functionality. Key properties include sensitivity to moisture, as the trimethoxysilyl group readily undergoes hydrolysis in the presence of water.

Chemical Identifiers and Structure

The compound can be identified through various chemical notations and identifiers as summarized in the table below:

Identifier TypeValue
IUPAC NameN'-[2-(3-trimethoxysilylpropylamino)ethyl]ethane-1,2-diamine
CAS Number35141-30-1
InChIInChI=1S/C10H27N3O3Si/c1-14-17(15-2,16-3)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3
InChI KeyNHBRUUFBSBSTHM-UHFFFAOYSA-N
Canonical SMILESCOSi(OC)OC
Related CAS162339-40-4 (homopolymer)
DSSTOX Substance IDDTXSID2044422

Reactivity Profile

One of the most significant properties of this compound is its hydrolysis sensitivity. The trimethoxysilyl group undergoes hydrolysis in the presence of moisture, forming silanol intermediates that can condense into siloxane networks. This property is central to its application as a coupling agent and surface modifier.

Additionally, the compound is classified as corrosive (R34) and skin-sensitizing (R43), requiring handling under inert atmospheres (S45) and avoidance of moisture contact (S30). These properties necessitate appropriate safety measures when working with this compound.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine typically involves the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine. This reaction proceeds via nucleophilic substitution, where the amine group of ethylenediamine attacks the chloro-substituted carbon of 3-chloropropyltrimethoxysilane.

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups, typically using:

  • Reactants: 3-chloropropyltrimethoxysilane and ethylenediamine

  • Solvent: Anhydrous toluene or another suitable organic solvent

  • Temperature: Elevated temperatures (approximately 80-100°C)

  • Atmosphere: Nitrogen or another inert gas

Industrial Production

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Purification often involves solvent evaporation under vacuum, followed by hexane washing to isolate the oily product. Challenges include controlling hydrolysis of the trimethoxysilyl group; thus, anhydrous solvents and Schlenk techniques are critical for successful synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Hydrolysis and Condensation

The trimethoxysilyl groups can hydrolyze in the presence of water, leading to the formation of silanols, which can further condense to form siloxane bonds. This reaction is fundamental to the compound's ability to bond with hydroxyl-containing surfaces such as glass, metals, and metal oxides.

Condensation Reactions

The compound reacts with carbonyl compounds to form Schiff bases through its amine groups. This reaction pathway is particularly valuable for further functionalization and for attaching the compound to organic matrices.

Coordination Chemistry

The amine groups enable coordination with transition metals (such as Co, Ru), as demonstrated in catalytic and corrosion inhibition studies. For example, [RuCl2(dppme)2] reacts with the diamine ligand in dichloromethane to form a stable Ru(II) complex, confirmed by 1H NMR and elemental analysis.

Common Reagents and Conditions

Typical reagents used in reactions with this compound include:

  • Carbonyl compounds (aldehydes and ketones) for Schiff base formation

  • Water or moisture for hydrolysis of the trimethoxysilyl groups

  • Acidic or basic catalysts to accelerate hydrolysis and condensation reactions

  • Transition metal salts for coordination complex formation

Mechanism of Action

The primary mechanism of action involves the formation of strong covalent bonds with substrates through the hydrolysis of the trimethoxysilyl groups. This process typically follows three steps:

  • Hydrolysis of the methoxy groups to form silanol intermediates

  • Hydrogen bonding between the silanol groups and surface hydroxyl groups

  • Condensation to form covalent siloxane bonds with the surface

This mechanism results in enhanced adhesion and stability of modified materials, making it valuable for various applications in materials science and surface chemistry.

Analytical Characterization

Spectroscopic Techniques

Key spectroscopic and analytical techniques for characterizing N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine include:

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR provide structural confirmation:

  • 1H NMR shows characteristic signals at δ 2.45–2.80 ppm for ethylene protons and δ 3.54 ppm for methoxy groups

  • 13C NMR further validates the carbon skeleton structure

Infrared Spectroscopy

FT-IR identifies characteristic functional groups:

  • N–H stretching vibrations around 3300 cm−1

  • Si–O–C bands near 1080 cm−1

Mass Spectrometry

Mass spectrometry (FAB-MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 266). This technique is valuable for verifying the molecular weight and identifying fragmentation patterns characteristic of the compound.

Analytical Methods

Additional analytical methods employed for characterization include:

  • Elemental analysis: Validates empirical formula with C, H, N values typically within ±0.3% of theoretical values

  • Thermal analysis: Assesses thermal stability and decomposition patterns

  • Chromatography: Evaluates purity and separates potential impurities

These methods collectively provide comprehensive characterization of the compound's structure, purity, and properties.

Applications in Materials Science

Surface Functionalization

The bifunctional nature (amine + silane) makes N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine a versatile coupling agent for surface modifications:

  • Surface functionalization of silica nanoparticles or metal oxides via hydrolysis of trimethoxysilyl groups, enabling covalent attachment of biomolecules or catalysts

  • Modification of glass surfaces to enhance adhesion properties

  • Preparation of self-assembled monolayers on silicon substrates

  • Functionalization of metal oxide nanoparticles for various applications

Catalysis Applications

The compound plays significant roles in catalytic systems:

  • Sol-gel chemistry: Used to synthesize xerogels by cross-linking with tetraethyl orthosilicate (TEOS), creating porous matrices for heterogeneous catalysis

  • Immobilization of metal catalysts through coordination with the amine groups

  • Development of supported catalysts for various organic transformations

  • Enhancement of catalyst stability and recyclability through covalent attachment

Polymer Science

In polymer science, the compound serves as:

  • Coupling agent to improve adhesion between polymers and inorganic materials

  • Crosslinking agent for certain polymer systems

  • Modifier for enhancing the dispersion of inorganic fillers in polymer matrices

  • Component in protective coatings and adhesives

Biological Applications

Interaction with Biological Molecules

Research indicates that N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine enhances the attachment of cells to surfaces. This property is crucial in applications such as:

  • Biosensors: Improved binding affinity for biological molecules allows for more sensitive detection

  • Tissue Engineering: Facilitates cell growth on modified surfaces, promoting tissue regeneration

  • Biomolecule immobilization on modified surfaces

  • Development of biocompatible interfaces

Drug Delivery Systems

A significant application involves controlled drug delivery:

  • When functionalized onto mesoporous silica nanoparticles, this compound significantly improves drug loading and release profiles, indicating its potential in targeted therapy applications

  • The amine groups can be further modified to introduce additional functionality or targeting moieties

  • Surface modification of drug carriers enhances stability and biocompatibility

Biomedical Applications

The compound contributes to various biomedical applications:

  • Surface modification of implant materials to enhance biocompatibility

  • Development of antimicrobial coatings through further functionalization

  • Creation of biologically active surfaces for specific cellular responses

  • Components in biosensing platforms for disease detection

Comparison with Similar Compounds

Structural Analogs

Several structurally related organosilanes exist, each with distinct properties and applications:

Compound NameStructureUnique Features
N1-(3-trimethoxysilylpropyl)ethane-1,2-diamineC8H22N2O3SiLacks the 2-aminoethyl group; primarily used for surface modification
3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilaneC10H27N3O3SiContains additional amino groups; enhances biocompatibility further
N1-(3-triethoxysilylpropyl)ethane-1,2-diamineC11H28N2O3SiUses triethoxysilane instead; different solubility characteristics

The uniqueness of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine lies in its combination of amine functionalities and silyl group, allowing it to serve dual roles effectively.

Functional Differences

The functional differences between these compounds impact their applications:

  • The number and position of amine groups affect reactivity and chelating capabilities

  • The type of alkoxy groups (methoxy vs. ethoxy) influences hydrolysis rates and stability

  • Chain length variations between functional groups affect molecular flexibility and accessibility

These differences allow for selection of the most appropriate compound for specific applications based on the required properties and reactivity.

Current Research Directions

Advanced Surface Modifications

Current research explores innovative applications of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine in:

  • Development of stimuli-responsive surfaces for smart materials

  • Creation of advanced protective coatings with enhanced durability

  • Design of functional interfaces for electronic and photonic devices

  • Environmental remediation through modified adsorbent materials

Emerging Biomedical Applications

Emerging biomedical research directions include:

  • Integration into theranostic platforms combining therapy and diagnostics

  • Development of advanced biosensing systems with enhanced sensitivity

  • Creation of cell-instructive surfaces for tissue engineering

  • Design of novel drug delivery systems with controlled release properties

Synthesis Optimization

Research continues to optimize synthesis methods:

  • Development of greener synthesis routes with reduced environmental impact

  • Exploration of alternative precursors for improved yield and purity

  • Investigation of one-pot synthetic approaches for more efficient production

  • Design of modified derivatives with enhanced properties for specific applications

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